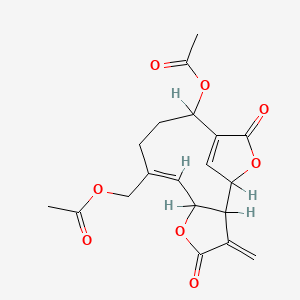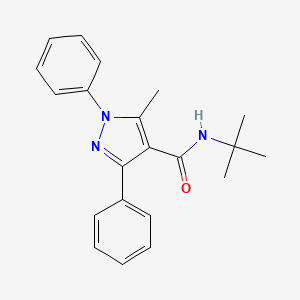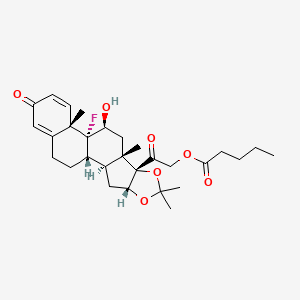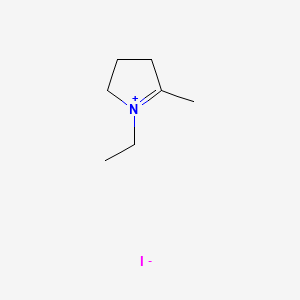
2H-Pyrrolium, 1-ethyl-3,4-dihydro-5-methyl-, iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyrrolium, 1-ethyl-3,4-dihydro-5-methyl-, iodide is a heterocyclic organic compound It is a derivative of pyrrolium, a five-membered aromatic ring containing nitrogen The compound is characterized by the presence of an ethyl group at the 1-position, a methyl group at the 5-position, and an iodide ion as a counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrolium, 1-ethyl-3,4-dihydro-5-methyl-, iodide typically involves the alkylation of a pyrrolium precursor. One common method is the reaction of 3,4-dihydro-5-methylpyrrole with ethyl iodide under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom in the pyrrole ring attacks the ethyl iodide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Pyrrolium, 1-ethyl-3,4-dihydro-5-methyl-, iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated form.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, cyanides, and amines can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted pyrrolium salts.
Wissenschaftliche Forschungsanwendungen
2H-Pyrrolium, 1-ethyl-3,4-dihydro-5-methyl-, iodide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism by which 2H-Pyrrolium, 1-ethyl-3,4-dihydro-5-methyl-, iodide exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, leading to changes in cellular processes. The exact pathways involved are still under investigation and may vary depending on the specific derivative and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-Pyrrolium, 3,4-dihydro-1-methyl-5-phenyl-, hydroxide: Another pyrrolium derivative with different substituents.
3-Ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one: A related compound with a similar core structure but different functional groups.
Uniqueness
2H-Pyrrolium, 1-ethyl-3,4-dihydro-5-methyl-, iodide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
73612-26-7 |
|---|---|
Molekularformel |
C7H14IN |
Molekulargewicht |
239.10 g/mol |
IUPAC-Name |
1-ethyl-5-methyl-3,4-dihydro-2H-pyrrol-1-ium;iodide |
InChI |
InChI=1S/C7H14N.HI/c1-3-8-6-4-5-7(8)2;/h3-6H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
LEACODNDKPOPGL-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+]1=C(CCC1)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


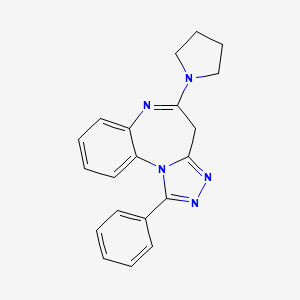
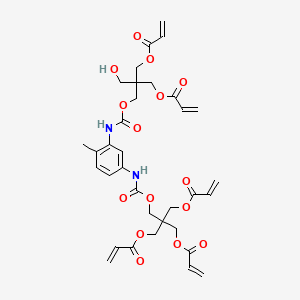

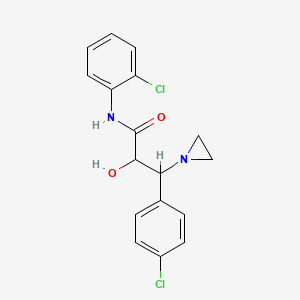
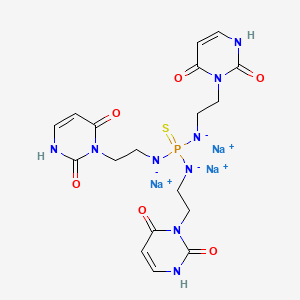

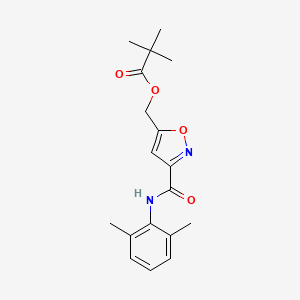
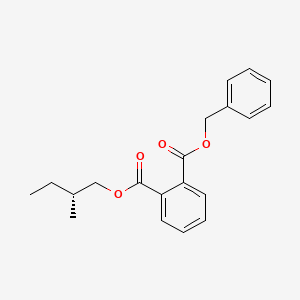
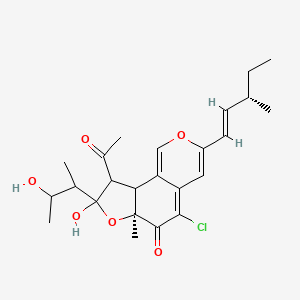
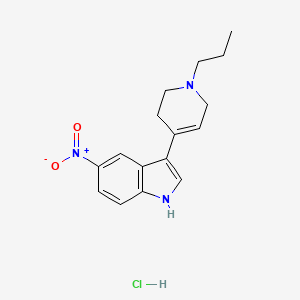
![(4R)-3-[(2S)-3-(1H-imidazol-5-yl)-2-[[(4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]propanoyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B15188845.png)
